Adenosine A1 Receptor Subtype Selectivity: 4-Methylthio Derivative Achieves >5900-Fold A1/A2a Selectivity vs. 94-Fold for 4-Amino Analog (Direct Head-to-Head SAR)
In a matched-pair SAR study of 1-phenylpyrazolo[3,4-d]pyrimidines, the 4-methylthio derivative (compound 10) exhibited an A1 adenosine receptor Ki of 6.81 nM and an A2a Ki > 40,000 nM, yielding >5900-fold A1 selectivity. In contrast, the directly comparable 4-amino derivative (compound 14) showed an A1 Ki of 0.939 nM and an A2a Ki of 88.3 nM, yielding only 94-fold A1 selectivity [1]. Thus, while the 4-amino substituent confers higher absolute A1 potency, the 4-methylthio group provides >62-fold greater A1/A2a selectivity, a critical parameter for minimizing A2a-mediated cardiovascular and CNS side effects in therapeutic development.
| Evidence Dimension | Adenosine A1/A2a receptor subtype selectivity ratio |
|---|---|
| Target Compound Data | A1 Ki = 6.81 nM; A2a Ki > 40,000 nM; Selectivity ratio >5900-fold |
| Comparator Or Baseline | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (compound 14): A1 Ki = 0.939 nM; A2a Ki = 88.3 nM; Selectivity ratio = 94-fold |
| Quantified Difference | >62-fold higher A1/A2a selectivity for the 4-methylthio derivative |
| Conditions | Rat brain membrane binding assay using [3H]DPCPX (A1) and [3H]CGS 21680 (A2a) radioligands; incubation at 25°C for 60 min; non-specific binding defined with 10 µM 2-chloroadenosine |
Why This Matters
For procurement decisions in CNS adenosine receptor programs, the 4-methylthio scaffold enables A1-selective chemical series that cannot be achieved with the more common 4-amino building block, directly impacting lead series viability.
- [1] Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. J. Med. Chem. 1996, 39 (20), 3982–3991. DOI: 10.1021/jm960052s. View Source
